Cas no 688810-06-2 (Cyclopentanemethanol, 3-amino-, hydrochloride, (1R,3S)-rel-)

Cyclopentanemethanol, 3-amino-, hydrochloride, (1R,3S)-rel-, is a chiral cyclic amino alcohol derivative with potential applications in pharmaceutical synthesis and asymmetric catalysis. The hydrochloride salt form enhances its stability and solubility, facilitating handling and storage. The (1R,3S)-relative configuration contributes to its stereoselectivity, making it valuable for enantioselective reactions and the preparation of biologically active compounds. Its cyclopentane backbone offers structural rigidity, which can influence conformational control in target molecules. This compound is typically utilized in research settings for the development of novel therapeutics or as a building block in organic synthesis. Proper handling requires adherence to standard safety protocols for amino and hydrochloride-containing compounds.
Cyclopentanemethanol, 3-amino-, hydrochloride, (1R,3S)-rel- structure
688810-06-2 structure
Product Name:Cyclopentanemethanol, 3-amino-, hydrochloride, (1R,3S)-rel-
CAS No:688810-06-2
MF:C6H14ClNO
MW:151.634460926056
CID:4146384
PubChem ID:138040378
Update Time:2025-09-28

Cyclopentanemethanol, 3-amino-, hydrochloride, (1R,3S)-rel- Chemical and Physical Properties

Names and Identifiers

    • Cyclopentanemethanol, 3-amino-, hydrochloride, (1R,3S)-rel-
    • rac-[(1R,3S)-3-aminocyclopentyl]methanol hydrochloride, cis
    • [(1S,3R)-3-Aminocyclopentyl]methanol;hydrochloride
    • rac-[(1R,3S)-3-aminocyclopentyl]methanol hydrochloride
    • 688810-06-2
    • EN300-6481897
    • Inchi: 1S/C6H13NO.ClH/c7-6-2-1-5(3-6)4-8;/h5-6,8H,1-4,7H2;1H/t5-,6+;/m1./s1
    • InChI Key: QXSRCFAPVVTLBT-IBTYICNHSA-N
    • SMILES: C([C@@H]1CC[C@H](N)C1)O.Cl

Computed Properties

  • Exact Mass: 151.0763918Da
  • Monoisotopic Mass: 151.0763918Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 74.9
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.3Ų

Cyclopentanemethanol, 3-amino-, hydrochloride, (1R,3S)-rel- Pricemore >>

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Cyclopentanemethanol, 3-amino-, hydrochloride, (1R,3S)-rel- Related Literature

Additional information on Cyclopentanemethanol, 3-amino-, hydrochloride, (1R,3S)-rel-

Professional Introduction to Cyclopentanemethanol, 3-amino-, hydrochloride, (1R,3S)-rel (CAS No. 688810-06-2)

The compound Cyclopentanemethanol, 3-amino-, hydrochloride, (1R,3S)-rel (CAS No. 688810-06-2) represents a significant advancement in the field of chiral chemistry and pharmaceutical research. This enantiomerically pure compound has garnered considerable attention due to its unique structural properties and potential applications in drug development. The presence of a hydrochloride salt form enhances its solubility and bioavailability, making it a valuable candidate for further investigation in medicinal chemistry.

Chiral centers play a pivotal role in the pharmacological activity of many therapeutic agents. The specific stereochemistry of (1R,3S)-rel-Cyclopentanemethanol, 3-amino-, hydrochloride is crucial for its interaction with biological targets. Recent studies have highlighted the importance of enantiopure intermediates in optimizing drug efficacy and minimizing adverse effects. This compound’s configuration aligns with the growing trend toward developing highly selective and potent pharmaceuticals.

In the realm of drug discovery, Cyclopentanemethanol, 3-amino-, hydrochloride, (1R,3S)-rel serves as a versatile building block for synthesizing more complex molecules. Its amino group provides a reactive site for further functionalization, enabling the creation of novel scaffolds with tailored biological properties. Researchers have leveraged this compound to develop potential treatments for various diseases, including neurological disorders and inflammatory conditions.

One of the most compelling aspects of this compound is its potential in the development of chiral catalysts and ligands. The precise stereochemical arrangement of (1R,3S)-rel-Cyclopentanemethanol, 3-amino-, hydrochloride allows it to act as an effective chiral auxiliary in asymmetric synthesis. This capability is particularly valuable in industrial-scale production where high enantiomeric purity is essential. Recent advancements in catalytic systems have further enhanced the utility of such chiral compounds in large-scale chemical transformations.

The hydrochloride salt form of this compound improves its pharmacokinetic profile by increasing solubility in aqueous solutions. This property is critical for oral and parenteral administration, ensuring better absorption and distribution within the body. The enhanced solubility also facilitates its use in formulations requiring precise dosing and controlled release.

Recent preclinical studies have demonstrated promising results when Cyclopentanemethanol, 3-amino-, hydrochloride, (1R,3S)-rel was incorporated into experimental drug candidates. These studies indicate that the compound exhibits favorable interactions with target enzymes and receptors, suggesting its potential as an active pharmaceutical ingredient (API). The ability to modulate biological pathways with high specificity makes this compound an attractive option for developing next-generation therapeutics.

The synthesis of enantiopure compounds like (1R,3S)-rel-Cyclopentanemethanol, 3-amino-, hydrochloride often involves complex multi-step processes. However, recent innovations in synthetic methodologies have streamlined these procedures, making it more feasible to produce such compounds on a commercial scale. Techniques such as asymmetric hydrogenation and enzymatic resolution have been particularly effective in achieving high yields and purity levels.

The growing interest in Cyclopentanemethanol, 3-amino-, hydrochloride, (1R,3S)-rel underscores its significance in modern pharmaceutical research. As drug development continues to evolve toward more personalized and targeted therapies, compounds like this one will play an increasingly vital role. Their unique structural features and functional properties make them indispensable tools for chemists and biologists working at the forefront of medicinal chemistry.

In conclusion,Cyclopentanemethanol, 3-amino-, hydrochloride, (1R,3S)-rel (CAS No. 688810-06-2) exemplifies the intersection of advanced chemistry and therapeutic innovation. Its applications span from synthetic intermediates to potential API candidates, highlighting its versatility and importance in the pharmaceutical industry. As research progresses,this compound is poised to contribute significantly to the development of novel treatments that address unmet medical needs.

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